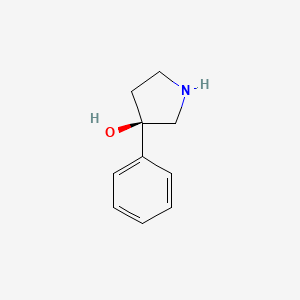![molecular formula C6H4ClN3O B12845178 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one: is a heterocyclic compound that features a fused ring system combining a pyrrole and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Cyclization Reactions: Forming additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for drug discovery, particularly in the development of antiviral and anticancer agents.
Materials Science: Potential use in the synthesis of novel materials with unique properties.
Biological Studies: Investigating the biological activity and potential therapeutic effects of the compound.
Mécanisme D'action
The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: A similar compound with a different ring fusion pattern.
6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine: Another related compound with an amine group instead of a ketone.
Uniqueness
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H4ClN3O |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
1-chloro-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11) |
Clé InChI |
LDSJAVZAAIPLCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=NNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




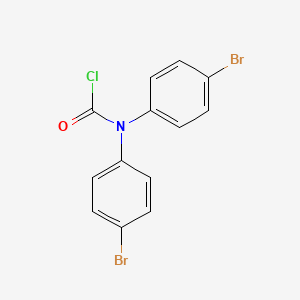


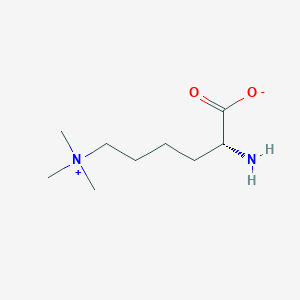
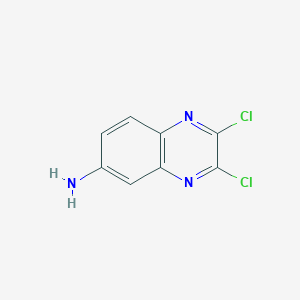
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
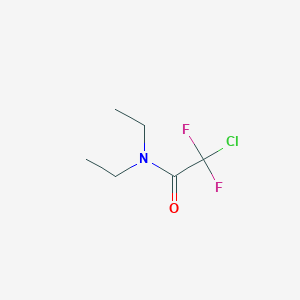
![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
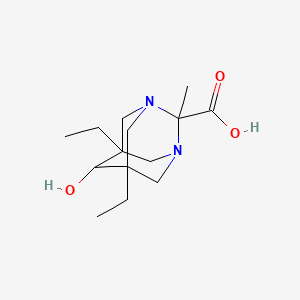
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
